4,5-diisopropyl-4H-1,2,4-triazole-3-thiol

Beschreibung

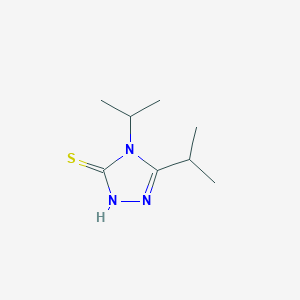

4,5-Diisopropyl-4H-1,2,4-triazole-3-thiol is a substituted 1,2,4-triazole derivative characterized by two isopropyl groups at positions 4 and 5 of the triazole ring and a thiol (-SH) functional group at position 2. This compound belongs to the class of heterocyclic thiols, which are known for their versatile chemical reactivity and biological activities, including antimicrobial, anticoccidial, and enzyme-inhibitory properties .

Eigenschaften

IUPAC Name |

3,4-di(propan-2-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3S/c1-5(2)7-9-10-8(12)11(7)6(3)4/h5-6H,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQNXXMGQSTKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=S)N1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395581 | |

| Record name | 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667437-59-4 | |

| Record name | 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-diisopropyl-1,2,4-triazole with thiolating agents such as hydrogen sulfide or thiourea in the presence of a base like sodium hydroxide . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-diisopropyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding thiolates.

Substitution: The thiol group can participate in nucleophilic substitution reactions to form S-alkylated or S-arylated derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate are used for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolates.

Substitution: S-alkylated or S-arylated derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Studies have shown that derivatives of 1,2,4-triazole-3-thiol compounds demonstrate effective inhibition against a range of bacteria and fungi. For example, a series of synthesized 1,2,4-triazole-3-thiol derivatives were tested against various microorganisms, revealing promising antifungal activity compared to antibacterial activity .

Anticancer Properties

Research indicates that 4H-1,2,4-triazole-3-thiol derivatives possess anticancer properties. In vitro studies have demonstrated that certain triazole-thione derivatives can inhibit the growth of cancer cell lines such as colon carcinoma (HCT-116) and breast cancer (T47D) with notable IC50 values . The mechanism of action is believed to involve the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways.

Anticonvulsant and Neuroprotective Effects

The pharmacological profile of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol includes anticonvulsant activity. Compounds derived from this structure have been evaluated for their ability to modulate voltage-gated sodium channels (VGSC), which are crucial in the pathophysiology of epilepsy .

Fungicidal Activity

In agriculture, triazole compounds are widely recognized for their fungicidal properties. This compound has been studied for its potential as a fungicide against various plant pathogens. Its mechanism typically involves disrupting fungal cell wall synthesis or interfering with sterol biosynthesis in fungi .

Synthesis of Novel Materials

The unique structure of this compound allows it to be used as a precursor in the synthesis of advanced materials. For instance, it can be utilized in the fabrication of coordination polymers or metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions .

Case Studies

Wirkmechanismus

The mechanism of action of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Research Findings and Implications

- Steric vs. Electronic Effects : Bulky alkyl groups (e.g., isopropyl) hinder crystallization but improve lipid solubility, making such compounds candidates for hydrophobic drug delivery systems .

- Biological Target Specificity : Aryl and heteroaryl substituents (e.g., phenyl, thienyl) are critical for enzyme inhibition, whereas alkyl groups may prioritize pharmacokinetic properties over potency .

- Synthetic Challenges : Alkyl-substituted triazoles require optimized cyclization conditions to avoid side reactions, as seen in the discontinued status of the diisopropyl compound () .

Biologische Aktivität

4,5-diisopropyl-4H-1,2,4-triazole-3-thiol (CAS Number: 667437-59-4) is a heterocyclic compound notable for its diverse biological activities. This compound features a unique structure with diisopropyl groups that influence its steric and electronic properties, potentially enhancing its biological activity compared to other triazole derivatives. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C8H15N3S

- Molecular Weight : 185.29 g/mol

The biological effects of this compound are primarily attributed to its interaction with various biological targets:

- Target of Action : The compound is believed to inhibit specific kinases involved in cell signaling pathways, influencing cellular functions such as proliferation and apoptosis.

- Mode of Action : It likely interacts with its targets through non-covalent interactions, affecting enzyme activity and metabolic pathways.

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Research indicates that this compound has significant antimicrobial properties against various pathogens .

- Anticancer Potential : Studies have shown that derivatives of triazole-thiols can exert chemopreventive and therapeutic effects on cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxic effects against melanoma and breast cancer cell lines .

- Anti-inflammatory Effects : Related compounds have been reported to exhibit anti-inflammatory properties by modulating inflammatory cytokine production.

Case Studies

Several studies have investigated the biological activities of triazole derivatives:

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various triazole derivatives against standard microbial strains. The results indicated that compounds similar to this compound showed promising activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Against Cancer Cells : Another study focused on the cytotoxic effects of triazole derivatives on human cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells via the activation of caspase pathways .

- In Vivo Toxicity Studies : In silico methods were used to predict the acute toxicity of similar triazole compounds. Results indicated a relatively low toxicity profile (LD50 values around 1190 mg/kg), suggesting potential for therapeutic applications without significant adverse effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Methyl-4H-1,2,4-triazole-3-thiol | Methyl group instead of diisopropyl groups | Moderate antimicrobial activity |

| 4,5-Diamino-4H-1,2,4-triazole-3-thiol | Amino groups instead of isopropyl groups | Enhanced anticancer properties |

| 4-Amino-5-(furan or benzyl)-4H-1,2,4-triazole-3-thiols | Various substituents on the furan or benzyl ring | Notable anticonvulsant and antidepressant effects |

Q & A

Q. What green chemistry approaches reduce environmental impact in its synthesis?

- Methodological Answer :

- Solvent Alternatives : Replace DMF with cyclopentyl methyl ether (CPME) .

- Catalyst Recycling : Immobilize Cs₂CO₃ on silica gel .

- Microwave-Assisted Synthesis : Reduces reaction time by 50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.